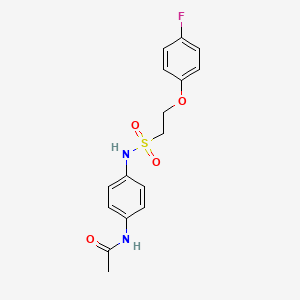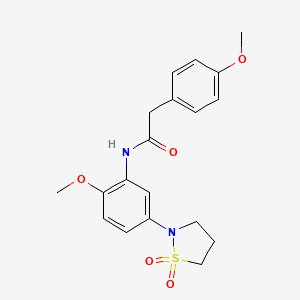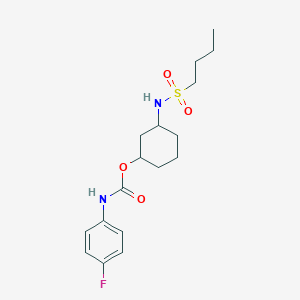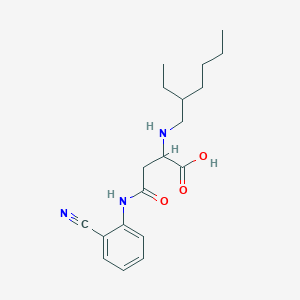
N-(4-(2-(4-fluorophenoxy)ethylsulfonamido)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(2-(4-fluorophenoxy)ethylsulfonamido)phenyl)acetamide, commonly known as FPESA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FPESA is a sulfonamide derivative that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs).
Wissenschaftliche Forschungsanwendungen
Chemoselective Synthesis
Magadum and Yadav (2018) discuss chemoselective monoacetylation in the synthesis of an antimalarial drug intermediate, emphasizing the role of catalysts and acyl donors in optimizing chemical reactions (Magadum & Yadav, 2018). This research underscores the importance of selective acetylation techniques, which could be relevant for modifying the acetamide group in the target compound to enhance its biological activity or solubility.
Electronic and Biological Interactions
Bharathy et al. (2021) explore the electronic behavior, wave function, and biological properties of a similar acetamide compound, providing insights into how such compounds interact with biological systems. Their study uses molecular docking to assess potential antifungal and anticancer activities, demonstrating the application of computational tools in drug discovery (Bharathy et al., 2021).
Anticancer and Analgesic Activities
Research by Rani et al. (2014) on 2-(substituted phenoxy) acetamide derivatives showcases the potential of these compounds in developing new therapeutic agents with anticancer, anti-inflammatory, and analgesic activities. This study highlights the structure-activity relationships essential for designing more effective drugs (Rani et al., 2014).
Glutaminase Inhibition
Shukla et al. (2012) focus on the synthesis and evaluation of BPTES analogs as glutaminase inhibitors, relevant for cancer therapy. This research points to the potential of acetamide derivatives in inhibiting key enzymes involved in cancer cell metabolism, offering a route to targeted cancer therapies (Shukla et al., 2012).
Synthesis and Characterization
Man-li (2008) discusses the synthesis and characterization of novel acetamide derivatives, emphasizing the importance of structural analysis in understanding compound properties. This work is foundational for developing new compounds with specified biological activities (Yang Man-li, 2008).
Immunomodulatory Effects
Wang et al. (2004) investigate the immunomodulatory effects of a novel synthetic compound, highlighting its potential in enhancing immune responses to tumors. This study illustrates the therapeutic potential of acetamide derivatives in modulating immune system components for cancer therapy (Wang et al., 2004).
Eigenschaften
IUPAC Name |
N-[4-[2-(4-fluorophenoxy)ethylsulfonylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4S/c1-12(20)18-14-4-6-15(7-5-14)19-24(21,22)11-10-23-16-8-2-13(17)3-9-16/h2-9,19H,10-11H2,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFWSDLQLPNYJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)CCOC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methoxy-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2382336.png)
![Methyl 2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetate](/img/structure/B2382337.png)



![2-chloro-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide](/img/structure/B2382345.png)
![N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2382347.png)
![7-Tert-butyl-4-methyl-2-(3-oxobutan-2-yl)purino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2382352.png)



![3-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2382357.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2382359.png)